Cas no 415925-73-4 (1-[(2-Hydroxyphenyl)methyl]piperidin-3-ol)

1-[(2-Hydroxyphenyl)methyl]piperidin-3-ol is a synthetic organic compound featuring a piperidine core substituted with a hydroxyphenylmethyl group and a hydroxyl moiety. This structure imparts potential chelating and coordination properties, making it of interest in pharmaceutical and chemical research. The presence of both phenolic and piperidinyl hydroxyl groups enhances its solubility in polar solvents, facilitating its use in aqueous reaction systems. Its bifunctional nature allows for versatile reactivity, including potential applications as an intermediate in the synthesis of bioactive molecules or metal-chelating agents. The compound’s stability under standard conditions further supports its utility in laboratory-scale and industrial processes.
1-[(2-Hydroxyphenyl)methyl]piperidin-3-ol structure
415925-73-4 structure
商品名:1-[(2-Hydroxyphenyl)methyl]piperidin-3-ol
CAS番号:415925-73-4
MF:C12H17NO2
メガワット:207.268883466721
CID:5730657

1-[(2-Hydroxyphenyl)methyl]piperidin-3-ol 化学的及び物理的性質

名前と識別子

    • Oprea1_761913
    • SR-01000208660
    • F1908-3103
    • 1-[(2-hydroxyphenyl)methyl]piperidin-3-ol
    • SR-01000208660-1
    • 415925-73-4
    • AKOS040796067
    • 3-Piperidinol, 1-[(2-hydroxyphenyl)methyl]-
    • 1-[(2-Hydroxyphenyl)methyl]piperidin-3-ol
    • インチ: 1S/C12H17NO2/c14-11-5-3-7-13(9-11)8-10-4-1-2-6-12(10)15/h1-2,4,6,11,14-15H,3,5,7-9H2
    • InChIKey: LUGQSRBKZKVHGU-UHFFFAOYSA-N
    • ほほえんだ: OC1CCCN(CC2C=CC=CC=2O)C1

計算された属性

  • せいみつぶんしりょう: 207.125928785g/mol
  • どういたいしつりょう: 207.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 198
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 43.7Ų

じっけんとくせい

  • 密度みつど: 1.210±0.06 g/cm3(Predicted)
  • ふってん: 347.2±37.0 °C(Predicted)
  • 酸性度係数(pKa): 10.14±0.30(Predicted)

1-[(2-Hydroxyphenyl)methyl]piperidin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1908-3103-10g
1-[(2-hydroxyphenyl)methyl]piperidin-3-ol
415925-73-4 95%+
10g
$3532.0 2023-09-07
TRC
H142296-1g
1-[(2-hydroxyphenyl)methyl]piperidin-3-ol
415925-73-4
1g
$ 680.00 2022-06-04
Life Chemicals
F1908-3103-2.5g
1-[(2-hydroxyphenyl)methyl]piperidin-3-ol
415925-73-4 95%+
2.5g
$1679.0 2023-09-07
TRC
H142296-500mg
1-[(2-hydroxyphenyl)methyl]piperidin-3-ol
415925-73-4
500mg
$ 435.00 2022-06-04
Life Chemicals
F1908-3103-0.25g
1-[(2-hydroxyphenyl)methyl]piperidin-3-ol
415925-73-4 95%+
0.25g
$694.0 2023-09-07
Life Chemicals
F1908-3103-5g
1-[(2-hydroxyphenyl)methyl]piperidin-3-ol
415925-73-4 95%+
5g
$2525.0 2023-09-07
Life Chemicals
F1908-3103-1g
1-[(2-hydroxyphenyl)methyl]piperidin-3-ol
415925-73-4 95%+
1g
$770.0 2023-09-07
TRC
H142296-100mg
1-[(2-hydroxyphenyl)methyl]piperidin-3-ol
415925-73-4
100mg
$ 115.00 2022-06-04
Life Chemicals
F1908-3103-0.5g
1-[(2-hydroxyphenyl)methyl]piperidin-3-ol
415925-73-4 95%+
0.5g
$731.0 2023-09-07

1-[(2-Hydroxyphenyl)methyl]piperidin-3-ol 関連文献

1-[(2-Hydroxyphenyl)methyl]piperidin-3-olに関する追加情報

Introduction to 1-[2-Hydroxyphenylmethyl]piperidin-3-ol (CAS No: 415925-73-4)

1-[2-Hydroxyphenylmethyl]piperidin-3-ol, identified by its CAS number 415925-73-4, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a piperidine ring substituted with a 2-hydroxyphenyl methyl group, has garnered attention due to its structural features and potential biological activities. The presence of both hydroxyl and piperidine moieties suggests a unique set of interactions with biological targets, making it a valuable candidate for further exploration in medicinal chemistry.

The compound's structure is characterized by a benzene ring substituted at the 2-position with a hydroxyl group, which is further connected to a piperidine ring through a methyl group at the 3-position. This arrangement confers specific steric and electronic properties that can influence its binding affinity and selectivity towards biological targets. The piperidine moiety is particularly noteworthy, as it is a common pharmacophore in many bioactive molecules, often contributing to central nervous system (CNS) activity and other therapeutic effects.

In recent years, there has been growing interest in the development of novel piperidine-based compounds for their potential applications in treating various diseases. The 2-hydroxyphenylmethyl)piperidin-3-ol scaffold has shown promise in preclinical studies as a modulator of several key biological pathways. For instance, derivatives of this compound have been investigated for their potential role in modulating neurotransmitter receptors, which could have implications in the treatment of neurological disorders such as depression, anxiety, and cognitive impairment.

One of the most compelling aspects of 1-[2-Hydroxyphenylmethyl]piperidin-3-ol is its ability to interact with multiple targets within the same pathway or across different pathways. This multitarget engagement can lead to synergistic effects that enhance therapeutic outcomes while potentially reducing side effects. The hydroxyl group on the benzene ring also provides opportunities for further derivatization, allowing chemists to fine-tune the properties of the molecule for specific applications.

The synthesis of 1-[2-Hydroxyphenylmethyl]piperidin-3-ol involves several key steps that highlight the ingenuity of modern synthetic chemistry. The introduction of the piperidine ring typically requires cyclization reactions, while the attachment of the 2-hydroxyphenylmethyl group often involves nucleophilic substitution or coupling reactions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and selectivity in these transformations.

The pharmacological profile of 1-[2-Hydroxyphenylmethyl]piperidin-3-ol has been extensively studied in vitro and in vivo. Initial studies have demonstrated its ability to modulate enzyme activity and receptor binding affinity. For example, it has been shown to interact with monoamine oxidase (MAO) enzymes, which are crucial in regulating neurotransmitter levels. By inhibiting these enzymes, the compound may help restore balance in neurotransmitter systems affected by various neurological conditions.

In addition to its potential applications in CNS disorders, 1-[2-Hydroxyphenylmethyl]piperidin-3-ol has also been explored for its anti-inflammatory properties. The hydroxyl group on the benzene ring can participate in hydrogen bonding interactions with biological targets, leading to reduced inflammation and pain. Preclinical data suggest that this compound may be effective in treating chronic inflammatory conditions without causing significant side effects.

The development of novel pharmaceuticals often involves rigorous testing to ensure safety and efficacy. 1-[2-Hydroxyphenylmethyl]piperidin-3-ol has undergone various safety assessments, including acute toxicity studies and long-term exposure tests. These studies have provided valuable insights into its pharmacokinetic properties and potential adverse effects. The compound has shown a favorable safety profile in preclinical models, which bodes well for its translation to clinical use.

The future prospects for 1-[2-Hydroxyphenylmethyl]piperidin-3-ol are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. Advances in computational chemistry and molecular modeling are expected to play a significant role in this process by predicting how different modifications will affect the compound's behavior. These tools can help guide synthetic efforts and accelerate the discovery of new drug candidates.

In conclusion, 1-[2-Hydroxyphenylmethyl]piperidin-3-ol (CAS No: 415925-73-4) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for drug discovery, with applications ranging from CNS disorders to anti-inflammatory therapies. As research continues to uncover new biological targets and synthetic strategies, this compound is poised to make meaningful contributions to the development of novel therapeutics.

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